molecular formula C33H46F3N6O19P B12423284 [pTyr5] EGFR (988-993) (TFA)

[pTyr5] EGFR (988-993) (TFA)

Cat. No.: B12423284
M. Wt: 918.7 g/mol
InChI Key: PCQWDGGWAHUXTQ-OUSXHNLLSA-N
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Description

[pTyr5] EGFR (988-993) (TFA) is a peptide derived from the autophosphorylation site (Tyr992) of the epidermal growth factor receptor (EGFR 988-993). This compound is often complexed with the catalytically inactive protein-tyrosine phosphate 1B (PTP1B) . It is primarily used in scientific research for studying the interactions and functions of EGFR and related pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [pTyr5] EGFR (988-993) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of [pTyr5] EGFR (988-993) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[pTyr5] EGFR (988-993) (TFA) can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, affecting its structure and function.

    Reduction: Reduction reactions can modify the peptide’s disulfide bonds.

    Substitution: Amino acid residues in the peptide can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

[pTyr5] EGFR (988-993) (TFA) is widely used in scientific research, including:

    Chemistry: Studying peptide synthesis, structure, and function.

    Biology: Investigating the role of EGFR in cell signaling and cancer.

    Medicine: Developing targeted therapies for diseases involving EGFR dysregulation.

    Industry: Producing research-grade peptides for various applications.

Mechanism of Action

[pTyr5] EGFR (988-993) (TFA) exerts its effects by interacting with EGFR and related proteins. The peptide mimics the autophosphorylation site of EGFR, allowing researchers to study the binding and activity of EGFR and its downstream signaling pathways. The primary molecular target is EGFR, and the pathways involved include the MAPK/ERK and PI3K/AKT signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    [pTyr5] EGFR (988-993): Similar to [pTyr5] EGFR (988-993) (TFA) but without the trifluoroacetic acid (TFA) salt.

    [pTyr5] EGFR (988-993) (Acetate): Another salt form of the peptide.

    [pTyr5] EGFR (988-993) (Hydrochloride): A hydrochloride salt form of the peptide.

Uniqueness

[pTyr5] EGFR (988-993) (TFA) is unique due to its specific derivation from the autophosphorylation site of EGFR and its frequent use in complexing with PTP1B. This makes it particularly valuable for studying EGFR-related pathways and developing targeted therapies.

Properties

Molecular Formula

C33H46F3N6O19P

Molecular Weight

918.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C31H45N6O17P.C2HF3O2/c1-14(2)10-22(31(49)50)37-29(47)20(11-16-4-6-17(7-5-16)54-55(51,52)53)36-28(46)19(8-9-23(38)39)34-30(48)21(13-25(42)43)35-26(44)15(3)33-27(45)18(32)12-24(40)41;3-2(4,5)1(6)7/h4-7,14-15,18-22H,8-13,32H2,1-3H3,(H,33,45)(H,34,48)(H,35,44)(H,36,46)(H,37,47)(H,38,39)(H,40,41)(H,42,43)(H,49,50)(H2,51,52,53);(H,6,7)/t15-,18-,19-,20-,21-,22-;/m0./s1

InChI Key

PCQWDGGWAHUXTQ-OUSXHNLLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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